

Application Notes and Protocols for NS2(114-121) in Influenza Vaccine Development

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Compound of Interest

Compound Name: NS2 (114-121), Influenza

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Application Notes

The influenza A virus non-structural protein 2 (NS2), also known as the nuclear export protein (NEP), is a multifunctional protein crucial for the viral life cycle, primarily mediating the nuclear export of viral ribonucleoprotein complexes.[1][2] The C-terminal domain of NS2 contains a highly conserved region. Within this region, the peptide sequence spanning amino acids 114-121 has been identified as a murine H-2 Db- and Kb-restricted immunogenic cytotoxic T-lymphocyte (CTL) epitope, particularly from the influenza PR8 virus strain.[3] This characteristic makes NS2(114-121) a region of interest in the development of influenza vaccines, especially those aiming to elicit a cell-mediated immune response.

The primary application of the NS2(114-121) peptide in influenza vaccine development is as a component of subunit or peptide-based vaccines designed to induce a robust CD8+ T-cell response.[3] Such a response is critical for the clearance of virally infected cells and can contribute to broader cross-protection against different influenza strains, as the internal viral proteins like NS2 are more conserved than the surface glycoproteins hemagglutinin (HA) and neuraminidase (NA).

While research has often focused on more immunodominant epitopes from proteins like nucleoprotein (NP) and matrix protein 1 (M1), the inclusion of conserved, subdominant epitopes like NS2(114-121) in a multi-epitope vaccine formulation could enhance the breadth

and efficacy of the induced cellular immunity. This strategy aims to create a more comprehensive immune response that is less susceptible to viral antigenic drift and shift.

Quantitative Data Summary

The immunogenicity of the NS2(114-121) epitope is often evaluated in the context of the overall CTL response to influenza virus infection or vaccination. The following table summarizes representative data on the magnitude of the NS2(114-121)-specific CD8+ T-cell response in C57BL/6 mice following influenza A virus infection, as measured by intracellular cytokine staining (ICS) for IFN- γ .

Influenza A Virus Strain	Time Post-Infection	Tissue	Percentage of NS2(114-121)-specific IFN- γ + cells among CD8+ T-cells
A/HKx31 (H3N2)	Day 8	Spleen	0.8 \pm 0.4%
A/HKx31 (H3N2)	Day 8	Bronchoalveolar Lavage (BAL)	2.3%
A/PR8 (H1N1)	Day 10	Spleen	~1-2%
A/PR8 (H1N1)	Day 10	Bronchoalveolar Lavage (BAL)	~3-5%

Note: The data presented are approximations derived from multiple studies and are intended for comparative purposes. The magnitude of the response can vary depending on the specific experimental conditions, including the virus strain, infection dose, and mouse substrain. NS2(114-121) is consistently shown to be a subdominant epitope compared to epitopes from NP and PA proteins.

Experimental Protocols

Peptide Synthesis and Preparation

- Peptide: NS2(114-121) with the amino acid sequence Arg-Thr-Phe-Ser-Phe-Gln-Leu-Ile.

- **Synthesis:** The peptide is synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.
- **Purity:** The synthesized peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to a purity of >95%.
- **Verification:** The identity of the peptide is confirmed by mass spectrometry.
- **Solubilization and Storage:** The lyophilized peptide is dissolved in sterile, endotoxin-free dimethyl sulfoxide (DMSO) at a stock concentration of 10 mg/mL and stored in aliquots at -20°C or -80°C. For in vivo and in vitro experiments, the stock solution is further diluted in sterile phosphate-buffered saline (PBS) or cell culture medium to the desired working concentration.

Mouse Immunization Protocol for Induction of a CTL Response

This protocol is a general guideline for peptide-based immunization in a murine model to elicit a CTL response.

- **Animals:** 6-8 week old C57BL/6 mice.
- **Immunogen Preparation:**
 - Thaw an aliquot of the NS2(114-121) peptide stock solution.
 - Dilute the peptide in sterile PBS to a concentration of 1 mg/mL.
 - Prepare an emulsion with an adjuvant to enhance the immune response. A commonly used adjuvant for inducing a strong cellular response is Complete Freund's Adjuvant (CFA) for the primary immunization and Incomplete Freund's Adjuvant (IFA) for booster immunizations.
 - To prepare the emulsion, mix the peptide solution with an equal volume of CFA or IFA by vortexing or sonication until a stable, milky white emulsion is formed. The final concentration of the peptide in the emulsion will be 0.5 mg/mL.

- Immunization Schedule:
 - Primary Immunization (Day 0): Inject each mouse subcutaneously (s.c.) at the base of the tail with 100 μ L of the peptide-CFA emulsion, containing 50 μ g of the NS2(114-121) peptide.
 - Booster Immunization (Day 14): Inject each mouse s.c. at a different site with 100 μ L of the peptide-IFA emulsion, containing 50 μ g of the NS2(114-121) peptide.
- Sample Collection: Spleens and/or peripheral blood can be collected 7-10 days after the final booster immunization for immunological analysis.

Intracellular Cytokine Staining (ICS) for IFN- γ

This protocol is for the detection of antigen-specific IFN- γ -producing CD8⁺ T-cells from the spleens of immunized mice.

- Materials:
 - Single-cell suspension of splenocytes from immunized and control mice.
 - RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 50 μ M β -mercaptoethanol.
 - NS2(114-121) peptide.
 - PMA (Phorbol 12-myristate 13-acetate) and Ionomycin (positive control).
 - Brefeldin A (protein transport inhibitor).
 - Fluorescently labeled antibodies against mouse CD8, CD44, and IFN- γ .
 - Fixation and permeabilization buffers.
 - FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
- Procedure:
 - Prepare a single-cell suspension of splenocytes.

- Plate $1-2 \times 10^6$ splenocytes per well in a 96-well round-bottom plate.
- Stimulate the cells for 5-6 hours at 37°C in a CO2 incubator with:
 - NS2(114-121) peptide (final concentration of 1-10 µg/mL).
 - PMA (50 ng/mL) and Ionomycin (500 ng/mL) as a positive control.
 - Medium only as a negative control.
- Add Brefeldin A (10 µg/mL) for the final 4-5 hours of stimulation.
- Harvest the cells and wash with FACS buffer.
- Stain for surface markers (e.g., anti-CD8, anti-CD44) for 30 minutes at 4°C.
- Wash the cells with FACS buffer.
- Fix the cells with a fixation buffer for 20 minutes at room temperature.
- Wash the cells and permeabilize with a permeabilization buffer.
- Stain for intracellular IFN-γ with a fluorescently labeled anti-IFN-γ antibody for 30 minutes at 4°C.
- Wash the cells with permeabilization buffer and then with FACS buffer.
- Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
- Analyze the data by gating on CD8+ T-cells and determining the percentage of IFN-γ positive cells.

Visualizations

T-Cell Receptor Signaling Pathway

The following diagram illustrates the general signaling cascade initiated upon T-cell receptor (TCR) recognition of an antigenic peptide, such as NS2(114-121), presented by an MHC class I

molecule on an antigen-presenting cell (APC). This signaling ultimately leads to T-cell activation, proliferation, and differentiation into effector cytotoxic T-lymphocytes.

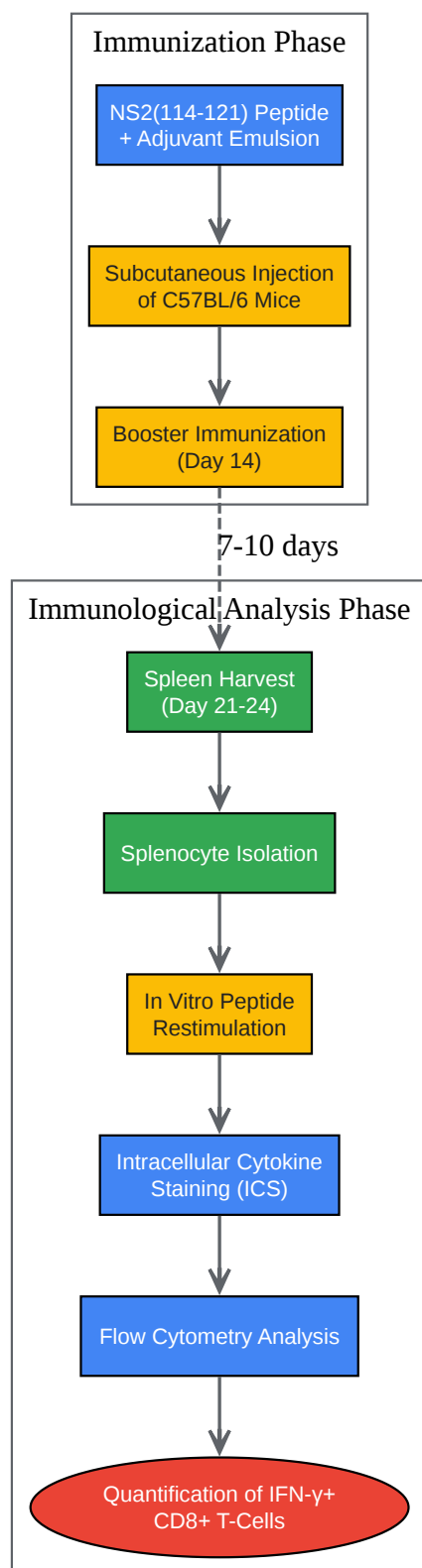


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Caption: TCR signaling cascade upon antigen recognition.

Experimental Workflow for Assessing NS2(114-121) Immunogenicity

The following diagram outlines a typical experimental workflow to evaluate the immunogenicity of the NS2(114-121) peptide in a mouse model.



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Caption: Workflow for evaluating peptide immunogenicity.

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